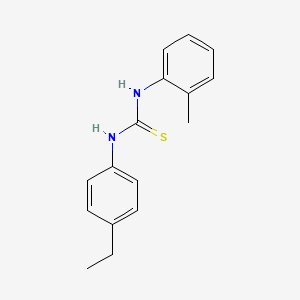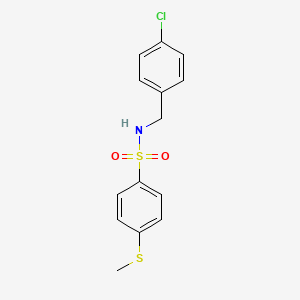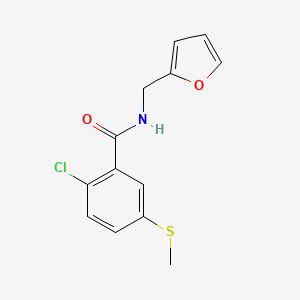
2-chloro-N-(2-furylmethyl)-5-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-furylmethyl)-5-(methylthio)benzamide, also known as Furfurylthiochloromethylbenzamide (FFCMB), is a synthetic compound that has been extensively studied for its potential therapeutic applications. FFCMB is a member of the benzamide family, which is known for its diverse biological activities, including antitumor, antifungal, and antiviral properties.
Mécanisme D'action
The exact mechanism of action of FFCMB is not fully understood, but studies have suggested that it may inhibit various cellular processes involved in tumor growth and proliferation, such as DNA synthesis and cell cycle progression. FFCMB has also been shown to have antimicrobial activity, possibly by disrupting the cell membrane of microorganisms.
Biochemical and physiological effects:
FFCMB has been shown to have low toxicity and high selectivity towards cancer cells, making it a potentially safe and effective treatment option. Studies have also suggested that FFCMB may have anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of FFCMB is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one limitation is the lack of comprehensive studies on its pharmacokinetics and toxicity, which may limit its clinical applications.
Orientations Futures
1. Investigating the potential use of FFCMB in combination with other chemotherapeutic agents for enhanced antitumor activity.
2. Studying the pharmacokinetics and toxicity of FFCMB to determine its safety and efficacy in clinical settings.
3. Exploring the potential use of FFCMB in the treatment of viral and fungal infections.
4. Investigating the potential neuroprotective effects of FFCMB in the treatment of neurodegenerative diseases.
5. Developing new analogs of FFCMB with improved pharmacological properties for clinical use.
Méthodes De Synthèse
FFCMB can be synthesized through a multistep process that involves the reaction of 2-chloro-5-(methylthio)benzoic acid with furfurylamine, followed by the addition of chloromethyl chloroformate. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
FFCMB has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, infectious diseases, and neuroscience. In oncology, FFCMB has shown promising antitumor activity against various types of cancer, including breast, lung, and prostate cancer. In infectious diseases, FFCMB has been shown to have antifungal and antiviral properties, making it a potential candidate for the treatment of fungal and viral infections. In neuroscience, FFCMB has been studied for its potential neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-chloro-N-(furan-2-ylmethyl)-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-18-10-4-5-12(14)11(7-10)13(16)15-8-9-3-2-6-17-9/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXVEBYNNBQSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5745140.png)
![N-(4-chlorophenyl)-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea](/img/structure/B5745150.png)

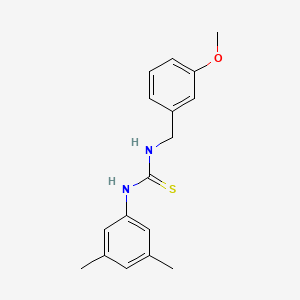
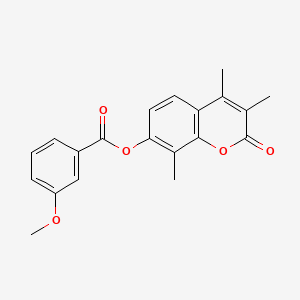
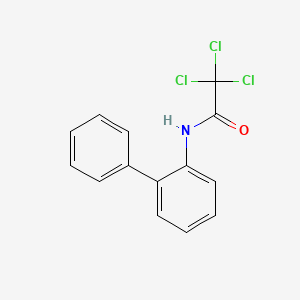
![N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5745189.png)
![2-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5745195.png)

![5-chloro-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5745207.png)
![2-[(2-naphthylmethyl)(propyl)amino]ethanol](/img/structure/B5745213.png)
